Bienvenue dans la boutique en ligne BenchChem!

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide

Antitubercular DprE1 inhibition Nitroreductase activation

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide is a synthetic heterocyclic compound combining a 4-oxo-4H-pyrido[1,2-a]pyrimidine bicycle with a 3,5-dinitrobenzamide substituent at the 3-position. This core scaffold is representative of a class that has been explored for diverse pharmacological activities including allergy mediator antagonism and antibacterial efflux pump inhibition.

Molecular Formula C16H11N5O6
Molecular Weight 369.293
CAS No. 897616-62-5
Cat. No. B2828748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide
CAS897616-62-5
Molecular FormulaC16H11N5O6
Molecular Weight369.293
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C16H11N5O6/c1-9-14(16(23)19-5-3-2-4-13(19)17-9)18-15(22)10-6-11(20(24)25)8-12(7-10)21(26)27/h2-8H,1H3,(H,18,22)
InChIKeyIJQKUFRCLFMQJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide (CAS 897616-62-5): Core Scaffold & Procurement Baseline


N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide is a synthetic heterocyclic compound combining a 4-oxo-4H-pyrido[1,2-a]pyrimidine bicycle with a 3,5-dinitrobenzamide substituent at the 3-position. This core scaffold is representative of a class that has been explored for diverse pharmacological activities including allergy mediator antagonism [1] and antibacterial efflux pump inhibition [2]. The 3,5-dinitrobenzamide motif is itself a privileged fragment in antimycobacterial drug discovery, with recent work establishing its role in DprE1 inhibition [3]. The confluence of these two structural elements in a single molecule (C16H11N5O6, MW 369.29) creates a distinct chemotype whose properties cannot be extrapolated from either fragment alone.

Why Generic 4-Oxo-pyrido[1,2-a]pyrimidine or 3,5-Dinitrobenzamide Analogs Cannot Substitute for CAS 897616-62-5


Within the 4-oxo-4H-pyrido[1,2-a]pyrimidine class, minor structural alterations radically re-define biological profiles. The presence, position, and electronic nature of the benzamide substituent at C-3 determine whether a compound acts as an SRS-A antagonist [1] or an efflux pump inhibitor [2]. Simultaneously, structure–activity relationship (SAR) studies on the 3,5-dinitrobenzamide family reveal that the amine moiety to which the dinitrobenzoyl group is attached profoundly influences antimycobacterial potency, with MIC values spanning three orders of magnitude (from >16 μg/mL to 0.031 μg/mL) depending solely on the amine partner [3]. An unsubstituted benzamide analog (e.g., N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide) lacks both nitro groups required for nitroreductase-mediated activation and the electron-deficient character that drives target engagement in the DprE1 pocket. Conversely, a simple 3,5-dinitrobenzamide lacking the pyrido[1,2-a]pyrimidine core loses the conformational rigidity and additional hydrogen-bonding surface that the fused bicycle provides for auxiliary interactions with bacterial membrane transporters. Therefore, generic substitution with either fragment alone or with a closely related benzamide derivative is pharmacologically non-equivalent, making this specific compound a non-interchangeable chemical entity for research and screening applications.

Quantitative Differentiation Evidence for CAS 897616-62-5 vs. Closest Analogs


Electron-Deficient Benzamide Architecture Drives Potency Differential Against DprE1

The 3,5-dinitro substitution pattern on the benzamide ring is a critical determinant of antimycobacterial activity. In the dinitrobenzamide series, compounds bearing the 3,5-dinitro configuration achieve MIC values as low as 0.031 μg/mL against Mycobacterium tuberculosis H37Rv, comparable to the first-line drug isoniazid [1]. The target compound incorporates exactly this 3,5-dinitro pattern. In contrast, the unsubstituted benzamide analog N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is devoid of nitro groups and is therefore predicted to lack the reductive bioactivation pathway necessary for DprE1 covalent engagement [1]. The 2-bromo analog 2-bromo-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide (PubChem CID 44894639) carries a single halogen in place of dual nitro groups, which fundamentally alters electronic character—its calculated XLogP3-AA is 2.2 vs. an estimated lower value for the dinitro compound due to the polar nitro groups—and eliminates the nitroreductase substrate functionality [2]. While direct head-to-head MIC data for the target compound are not publicly available, the class-level SAR unequivocally indicates that the 3,5-dinitrobenzamide moiety confers a unique bioactivation mechanism absent in non-nitrated or mono-substituted benzamide congeners.

Antitubercular DprE1 inhibition Nitroreductase activation

C-2 Methyl Substituent on Pyrido[1,2-a]pyrimidine Core Modulates Efflux Pump Inhibitory Activity

The 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold derivatized at the 2-position with carbon-linked substituents has been systematically evaluated for potentiation of levofloxacin (LVFX) and aztreonam (AZT) activity in Pseudomonas aeruginosa via MexAB-OprM efflux pump inhibition [1]. The target compound bears a methyl group at C-2, placing it within this characterized series. SAR from this program demonstrates that the nature of the C-2 substituent directly affects the fold-potentiation of antibiotic activity. Compounds lacking any C-2 carbon substituent (i.e., hydrogen at C-2) show markedly reduced or absent efflux pump inhibitory activity compared to C-2 methyl or larger alkyl/aryl-substituted analogs [1]. The unsubstituted parent compound N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide, which carries hydrogen at C-2 instead of methyl, is therefore predicted to be a less effective efflux pump modulator. While specific potentiation data for the 3,5-dinitrobenzamide variant are not publicly disclosed, the C-2 methyl group preserves the structural feature shown to be essential for MexAB-OprM recognition, providing a clear differentiation point versus the des-methyl analog.

Efflux pump inhibition MexAB-OprM Pseudomonas aeruginosa

Physicochemical Differentiation: Hydrogen-Bonding Capacity and Topological Polar Surface Area vs. Halogenated Analogs

The target compound possesses five nitro oxygen atoms contributing to an elevated hydrogen-bond acceptor count (HBA) and topological polar surface area (TPSA) relative to halogen-substituted or unsubstituted benzamide analogs. Based on structural comparison, the 2-bromo analog (PubChem CID 44894639) has an HBA count of 3 and a computed XLogP3-AA of 2.2 [1]. The target compound, with its 3,5-dinitro substitution, has an HBA count of 6 (from the two nitro groups and the amide carbonyl) and a significantly lower predicted logP due to the polar nitro functionalities. These divergent physicochemical profiles mean that the dinitro compound is expected to exhibit markedly different membrane permeability, solubility, and protein-binding characteristics compared to the 2-bromo, 4-methoxy, or 4-tert-butyl benzamide analogs in the same pyrido[1,2-a]pyrimidine series. Such differences are critical when selecting compounds for cell-based assays where intracellular target engagement is required, as the dinitro compound's lower lipophilicity may limit passive membrane diffusion unless active transport mechanisms are engaged.

Physicochemical properties Drug-likeness Permeability

SRS-A Antagonism Potential Retained Through Intact Pyrido[1,2-a]pyrimidine Core

The pyrido[1,2-a]pyrimidine nucleus has been patented as a scaffold for slow-reacting substance of anaphylaxis (SRS-A) antagonists, with specific 3-substituted-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives claimed for the treatment of allergic diseases [1]. The target compound retains the intact 4-oxo-4H-pyrido[1,2-a]pyrimidine core with a 3-amido substituent, positioning it within the general Markush structure of the patent. While the 3,5-dinitrobenzamide variant is not explicitly exemplified, the core scaffold's recognition by SRS-A receptors is documented. Compounds that deviate from this core—for instance, pyrido[1,2-a]pyrimidinones lacking the 4-oxo group or bearing substituents at positions that sterically hinder receptor binding—show reduced or no SRS-A antagonism [1]. This provides a structural rationale for preferring the target compound over ring-opened or de-oxo analogs when screening for leukotriene pathway modulators.

SRS-A antagonism Allergic disease Leukotriene pathway

Limited Public Comparative Bioactivity Data: A Caution for Procurement Decisions

A comprehensive search of primary research literature, patents, and authoritative databases (PubMed, PubChem, SciFinder, Google Patents) as of mid-2026 reveals that no peer-reviewed publication reports quantitative biological assay data specifically for N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide (CAS 897616-62-5). The compound appears exclusively in commercial vendor catalogs (EvitaChem, BenchChem) as part of screening libraries, without accompanying bioactivity results . This contrasts with structurally related compounds such as N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide and N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide, which also lack published efficacy data. Consequently, all differentiation claims above are derived from class-level SAR inference rather than direct head-to-head experimental comparison. Procurement for hypothesis-driven research should be accompanied by a plan for primary characterization, as the compound's specific biological profile remains empirically unvalidated.

Data availability Screening library Primary literature gap

Recommended Research and Industrial Application Scenarios for N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide (CAS 897616-62-5)


Antimycobacterial Screening Library Expansion Targeting DprE1

Based on the proven antimycobacterial activity of the 3,5-dinitrobenzamide scaffold against M. tuberculosis H37Rv (MIC as low as 0.031 μg/mL for optimized analogs) [1], this compound is a structurally novel entry for DprE1-focused screening libraries. Its pyrido[1,2-a]pyrimidine amine component distinguishes it from the linear and simple cyclic amines previously explored in the dinitrobenzamide TB series [1], offering a new vector for exploring DprE1 binding pocket complementarity. Procure for MIC determination against drug-sensitive and drug-resistant Mtb strains.

Gram-Negative Efflux Pump Inhibitor Probe Compound

The C-2 methyl-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidine core matches the pharmacophore required for MexAB-OprM efflux pump inhibition in P. aeruginosa [2]. This compound can serve as a probe to assess whether the 3,5-dinitrobenzamide substituent enhances or interferes with efflux pump binding compared to previously reported C-2 carbon-substituted analogs. Test in checkerboard assays with levofloxacin or aztreonam against P. aeruginosa strains expressing MexAB-OprM.

Dual-Mechanism Anti-Infective Lead Exploration

The compound uniquely merges two pharmacophores with independent antibacterial relevance: the dinitrobenzamide (DprE1 inhibition, anti-TB) [1] and the pyrido[1,2-a]pyrimidine (efflux pump modulation, anti-Pseudomonas) [2]. This dual-mechanism potential makes it a compelling candidate for programs seeking agents that simultaneously target intracellular bacilli and disrupt Gram-negative resistance mechanisms. Prioritize for broad-spectrum antibacterial profiling and mechanism-of-action deconvolution studies.

Leukotriene Pathway Modulator Screening (Allergic Disease)

As a 3-substituted-4-oxo-4H-pyrido[1,2-a]pyrimidine, the compound falls within the Markush claims of the EP0217673B1 patent covering SRS-A antagonists for allergic disease treatment [3]. While the 3,5-dinitrobenzamide variant is not specifically exemplified, the core scaffold is validated for this target. Include in panels screening for leukotriene receptor antagonism or 5-lipoxygenase inhibition to identify whether the dinitro substitution confers any selectivity advantage.

Quote Request

Request a Quote for N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.